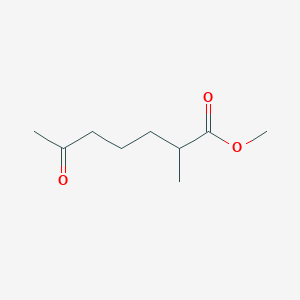

Heptanoic acid, 2-methyl-6-oxo-, methyl ester

Cat. No. B8748906

M. Wt: 172.22 g/mol

InChI Key: HFLTZADIZWIVCK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08026081B2

Procedure details

10.6 g (content 94.3%, 5.75 mmol) of a racemate of 2-methyl-6-oxoheptanoic acid methyl ester and 20.0 g of MTBE were suspended in 50.0 g of 0.1 M phosphoric acid buffered solution (pH 7.0). The suspension was cooled to 10° C., then, 2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method described in JP-A No. 2003-70471) was added, and the mixture was stirred at 10° C. for 48 hours while maintaining pH at 7.5 to 8.0 by appropriately adding 4% NaOH aqueous solution. Thereafter, the reaction solution was filtrated using Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.), to remove the esterase. The resultant filtrate was extracted twice with 25 g and 12.5 g of MIBK, then, the resultant organic layers were combined and washed with 15% saline, to obtain a MIBK solution of optically active (S)-2-methyl-6-oxoheptanoic acid methyl ester (optical purity 98.8% ee, yield 40.3%). The optical purity was analyzed by HPLC [Chiralpak AS-H, 4.6 mm×25 cm (manufactured by Daicel Chemical Industries, Ltd.)] like in Example 1.

Yield

40.3%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:12])[CH:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].CC(OC)(C)C.[OH-].[Na+].CC(CC(C)=O)C>P(=O)(O)(O)O>[CH3:1][O:2][C:3](=[O:12])[C@@H:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CCCC(C)=O)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CC(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

P(O)(O)(O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 10° C. for 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2003-70471) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining pH at 7.5 to 8.0

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Thereafter, the reaction solution was filtrated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the esterase

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resultant filtrate was extracted twice with 25 g and 12.5 g of MIBK

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 15% saline

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC([C@H](CCCC(C)=O)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 40.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |